An In-depth Technical Guide to 4-Bromo-2-ethoxy-N-phenylbenzamide
An In-depth Technical Guide to 4-Bromo-2-ethoxy-N-phenylbenzamide
This guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-2-ethoxy-N-phenylbenzamide, a compound of interest for researchers and professionals in the fields of synthetic chemistry and drug development. This document delves into its synthesis, structural characteristics, and potential applications, offering a valuable resource for laboratory and research settings.
Core Compound Identification and Properties
4-Bromo-2-ethoxy-N-phenylbenzamide is a substituted aromatic amide. Its core structure consists of a brominated ethoxy-substituted benzoyl group attached to a phenylamine.
| Property | Value | Source(s) |
| IUPAC Name | 4-Bromo-2-ethoxy-N-phenylbenzamide | [1] |
| CAS Number | 1261918-68-6 | [1] |
| Molecular Formula | C₁₅H₁₄BrNO₂ | [1] |
| Molecular Weight | 320.18 g/mol | [1] |
| Exact Mass | 319.02079 u | [1] |
| Monoisotopic Mass | 319.02079 u | [1] |
| Storage Conditions | Room temperature | [1] |
Synthesis and Elucidation
The synthesis of 4-Bromo-2-ethoxy-N-phenylbenzamide is typically achieved through a two-step process. The first step involves the preparation of the intermediate, 4-bromo-2-ethoxybenzoic acid, followed by its coupling with aniline to form the final amide product.
Synthesis of 4-Bromo-2-ethoxybenzoic Acid (Intermediate)
A common route to 4-bromo-2-ethoxybenzoic acid involves the bromination of an appropriate benzoic acid derivative followed by ethoxylation, or vice-versa.
Amide Coupling to Yield 4-Bromo-2-ethoxy-N-phenylbenzamide
The final step is the formation of the amide bond between 4-bromo-2-ethoxybenzoic acid and aniline. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with aniline.
Experimental Protocol: Synthesis of 4-Bromo-2-ethoxy-N-phenylbenzamide
Step 1: Synthesis of 4-bromo-2-ethoxybenzoyl chloride
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-2-ethoxybenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-bromo-2-ethoxybenzoyl chloride, which can be used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve aniline (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a separate flask.
-
Cool the aniline solution in an ice bath.
-
Slowly add the crude 4-bromo-2-ethoxybenzoyl chloride (1 equivalent) dissolved in the same solvent to the aniline solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess aniline, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 4-Bromo-2-ethoxy-N-phenylbenzamide.[2]
Caption: Synthetic workflow for 4-Bromo-2-ethoxy-N-phenylbenzamide.
Spectroscopic Characterization
| Spectroscopic Data | Predicted/Representative Values for Analogs | Source(s) |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.7-7.8 (d, aromatic-H), 7.4-7.5 (d, aromatic-H), 7.3-7.4 (m, aromatic-H), 6.9-7.0 (d, aromatic-H), 4.1-4.2 (q, -OCH₂CH₃), 1.4-1.5 (t, -OCH₂CH₃). The NH proton signal would appear as a broad singlet. | [3] |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): ~165 (C=O), aromatic carbons in the range of 110-160, ~64 (-OCH₂CH₃), ~15 (-OCH₂CH₃). | [4] |
| IR (KBr) | ν (cm⁻¹): ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II), ~1250 (C-O stretch, ether). | [5][6][7] |
| Mass Spectrometry (EI) | m/z: 320/322 (M⁺, M⁺+2, bromine isotopes). | [8] |
Chemical Reactivity and Stability
The reactivity of 4-Bromo-2-ethoxy-N-phenylbenzamide is dictated by its functional groups: the amide linkage, the aromatic rings, the bromo substituent, and the ethoxy group.
-
Amide Hydrolysis : The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions to yield 4-bromo-2-ethoxybenzoic acid and aniline. The electron-withdrawing nature of the phenyl group may influence the rate of hydrolysis compared to alkyl-substituted amides.[9]
-
Aromatic Substitution : The benzene rings can undergo further electrophilic substitution, with the positions directed by the existing substituents. The ethoxy group is an activating, ortho-, para-director, while the bromo and benzamido groups are deactivating, ortho-, para-directors.
-
Cross-Coupling Reactions : The bromine atom on the phenyl ring is susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for further derivatization.
-
Stability : The compound is expected to be stable under standard laboratory conditions, at room temperature, and away from strong oxidizing agents and extreme pH.
Caption: Reactivity profile of 4-Bromo-2-ethoxy-N-phenylbenzamide.
Potential Applications in Research and Drug Development
While specific applications for 4-Bromo-2-ethoxy-N-phenylbenzamide have not been extensively reported, the broader class of N-phenylbenzamide derivatives has shown significant potential in various therapeutic areas. This suggests that the title compound could serve as a valuable scaffold for the development of novel therapeutic agents.
-
Anticancer Agents : Numerous N-phenylbenzamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[10][11] The structural motifs present in 4-Bromo-2-ethoxy-N-phenylbenzamide could be explored for their potential to inhibit cancer cell proliferation.
-
Antiviral Activity : Substituted N-phenylbenzamides have been identified as inhibitors of viral replication. For instance, certain derivatives have shown activity against Enterovirus 71.[12]
-
Antimicrobial and Anti-inflammatory Properties : The benzamide scaffold is present in many compounds with antimicrobial and anti-inflammatory properties.[13][14] The specific substitution pattern of 4-Bromo-2-ethoxy-N-phenylbenzamide may confer unique biological activities in these areas.
-
Bromodomain Inhibition : Alkoxy benzamide derivatives have been identified as inhibitors of the BPTF bromodomain, which is a promising target in epigenetic cancer therapy.[15]
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 4-Bromo-2-ethoxy-N-phenylbenzamide.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation : Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.
-
First Aid : In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.
References
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- Experimental protocol for the synthesis of 2-[2-(4-Bromophenyl)
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- 4-BROMOBENZAMIDE(698-67-9) 1H NMR spectrum. ChemicalBook.
- 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0246418).
- Benzamide, 4-bromo-N-(2-ethylphenyl)-. SpectraBase.
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules.
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- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
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- N-(4-Bromo-phenyl)-4-ethyl-benzamide. SpectraBase.
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- Discovery of Alkoxy Benzamide Derivatives as Novel BPTF Bromodomain Inhibitors via Structure-Based Virtual Screening. Bioorganic Chemistry.
- 4-Bromo-N-phenylbenzamide. Guidechem.
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- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0)
- 4-Bromo-N-phenylbenzamidoxime. Acta Crystallographica Section E.
- 4-Bromo-2-ethoxy-N-methylbenzamide. BLD Pharm.
- The site-selectivity of methyl-substituted N-phenylbenzamides in C–H...
- Stability and reactivity control of carbenoids: recent advances and perspectives.
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